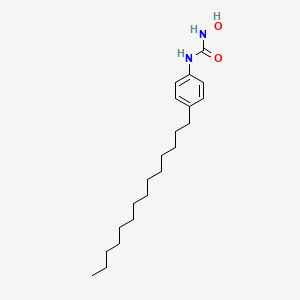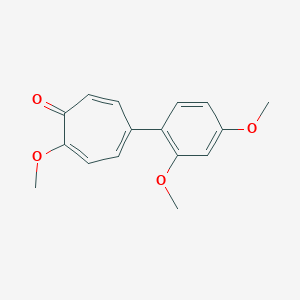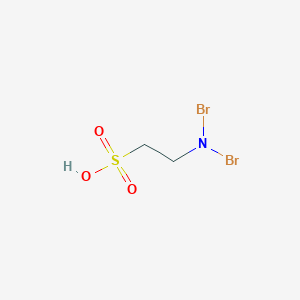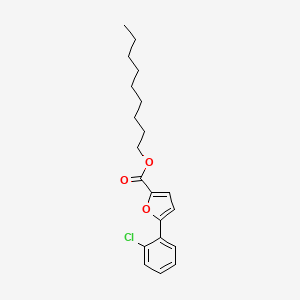![molecular formula C11H21LiSi B14265527 Lithium, [[tris(1-methylethyl)silyl]ethynyl]- CAS No. 138714-25-7](/img/structure/B14265527.png)
Lithium, [[tris(1-methylethyl)silyl]ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- is a chemical compound known for its unique properties and applications in various fields. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of Lithium, [[tris(1-methylethyl)silyl]ethynyl]- typically involves the reaction of lithium acetylide with tris(1-methylethyl)silyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
LiC≡CH+(i-Pr)3SiCl→LiC≡CSi(i-Pr)3+LiCl
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silyl-substituted alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silyl-protected intermediates.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, such as silicone polymers and resins.
Wirkmechanismus
The mechanism by which Lithium, [[tris(1-methylethyl)silyl]ethynyl]- exerts its effects involves the formation of stable carbon-silicon bonds. The silyl group provides steric protection and electronic stabilization to the reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- can be compared with other similar compounds, such as:
Triisopropylsilylacetylene: Similar in structure but lacks the lithium atom, making it less reactive in certain applications.
Trimethylsilylacetylene: Contains a smaller silyl group, resulting in different steric and electronic properties.
Triethylsilylacetylene: Has a different alkyl group, affecting its reactivity and stability.
The uniqueness of Lithium, [[tris(1-methylethyl)silyl]ethynyl]- lies in its combination of a lithium atom with a bulky silyl group, providing a balance of reactivity and stability that is advantageous in many synthetic applications.
Eigenschaften
CAS-Nummer |
138714-25-7 |
|---|---|
Molekularformel |
C11H21LiSi |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
lithium;ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H21Si.Li/c1-8-12(9(2)3,10(4)5)11(6)7;/h9-11H,2-7H3;/q-1;+1 |
InChI-Schlüssel |
HFJLVCSZHYISAK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)[Si](C#[C-])(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


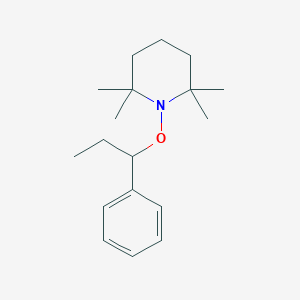
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
